Ningpeisine

Natural Products Chemistry Chemotaxonomy Alkaloid Structural Biology

Ningpeisine (CAS 117695-02-0) is a steroidal alkaloid belonging to the veratranine structural subclass, first isolated and structurally elucidated from the bulbs of Fritillaria ningguoensis S.C. Chen et S.F.

Molecular Formula C28H47NO2
Molecular Weight 429.7 g/mol
CAS No. 117695-02-0
Cat. No. B056526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNingpeisine
CAS117695-02-0
SynonymsN-methyl-3-hydroxy-5-veratranine-6-one
ningpeisine
Molecular FormulaC28H47NO2
Molecular Weight429.7 g/mol
Structural Identifiers
SMILESCC1CCC(N(C1)C)C(C)C2CCC3C(C2C)CC4C3CC(=O)C5C4(CCC(C5)O)C
InChIInChI=1S/C28H47NO2/c1-16-6-9-26(29(5)15-16)18(3)20-7-8-21-22(17(20)2)13-24-23(21)14-27(31)25-12-19(30)10-11-28(24,25)4/h16-26,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,28+/m0/s1
InChIKeyUBMXONPUBFQLKA-BQUVWSHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ningpeisine (CAS 117695-02-0): Sourcing Guide for a Veratranine-Type Steroidal Alkaloid from Fritillaria ningguoensis


Ningpeisine (CAS 117695-02-0) is a steroidal alkaloid belonging to the veratranine structural subclass, first isolated and structurally elucidated from the bulbs of Fritillaria ningguoensis S.C. Chen et S.F. Yin, a geographically restricted Fritillaria species native to the Ningguo region of Anhui Province, China . Its structure was determined as N-methyl-3β-hydroxy-5α-veratranine-6-one (molecular formula C28H47NO2, exact mass 429.36068 Da) through combined IR, MS, ¹H NMR, and ¹³C NMR spectroscopic analyses, alongside chemical derivatization . Ningpeisine co-occurs in the source plant with four known cevanine-type alkaloids—verticine (peimine), verticinone (peiminine), isoverticine, and peimisine—but is structurally distinguished by its veratranine skeleton, which features a different ring junction configuration and oxidation pattern relative to the cevanine-type congeners .

Why Ningpeisine Cannot Be Substituted by Verticine, Verticinone, Isoverticine, or Peimisine in Procurement


Although ningpeisine was co-isolated with verticine, verticinone, isoverticine, and peimisine from the same Fritillaria ningguoensis bulbs, it belongs to a fundamentally different alkaloid subclass—the veratranine type versus the cevanine type that characterizes the other four alkaloids . This structural divergence means that ningpeisine possesses a distinct ring junction stereochemistry and ketone placement (6-one on the veratraman skeleton) that is not reproduced by any of the cevanine-type co-metabolites . Critically, the peer-reviewed literature contains no published quantitative pharmacological data—no IC50 values, no MIC determinations, no in vivo efficacy metrics, and no selectivity profiling—that would permit any evidence-based conclusion of functional equivalence or interchangeability between ningpeisine and its co-isolated cevanine-type analogs . For scientific users who require the veratranine-type scaffold, whether for structure-activity relationship studies, analytical reference standard development, or chemotaxonomic investigation, generic substitution with a cevanine-type alkaloid would alter the core chemical scaffold under investigation. Users are therefore cautioned that the procurement decision hinges solely on structural identity, as no comparative functional data exist to guide selection.

Ningpeisine Quantitative Differentiation Evidence: Verifiable Structural and Physicochemical Parameters vs. Co-Isolated Fritillaria Alkaloids


Structural Scaffold Differentiation: Veratranine-Type vs. Cevanine-Type Alkaloid Classification

Ningpeisine is unambiguously classified as a veratranine-type steroidal alkaloid (N-methyl-3β-hydroxy-5α-veratranine-6-one), whereas its four co-isolated congeners from Fritillaria ningguoensis—verticine (peimine), verticinone (peiminine), isoverticine, and peimisine—all belong to the cevanine-type subclass. This classification is based on the ring skeleton: veratranine-type alkaloids possess the veratraman framework with a 6-one oxidation pattern, while cevanine-type alkaloids contain the cevane heterocyclic system . The MeSH database independently assigns ningpeisine under 'Veratrum Alkaloids' with the CAS Type 1 Name 'Veratraman-6(5H)-one, 12,13-dihydro-3-hydroxy-28-methyl-, (3beta,5alpha,12alpha,13beta)-', confirming its distinct chemical classification from cevanine-type alkaloids .

Natural Products Chemistry Chemotaxonomy Alkaloid Structural Biology

Predicted Lipophilicity (logP) Differentiation Between Ningpeisine and Verticine

ACD/Labs Percepta-predicted logP for ningpeisine is reported as 6.00 or 5.35 , indicating high lipophilicity. Verticine (peimine, CAS 23496-41-5), the most abundant co-isolated cevanine-type alkaloid, has a predicted ACD/logP of approximately 3.47 . This approximately 2-2.5 log-unit difference suggests that ningpeisine is substantially more lipophilic than verticine, which carries implications for reversed-phase chromatographic retention, membrane permeability predictions, and extraction solvent selection. Caution: these are computationally predicted values (ACD/Labs Percepta Platform v14.00), not experimentally determined logP measurements, and should be treated as indicative only .

Physicochemical Profiling ADME Prediction Chromatographic Method Development

Spectroscopic Identity Verification: NMR Fingerprint as a Procurement Authenticity Check

A ¹H NMR spectrum of ningpeisine is archived in the Wiley KnowItAll NMR Spectral Library and accessible via SpectraBase (Compound ID: 5joFBr74QQD), recorded in CDCl₃ or CDCl₃:CD₃OD . This spectral reference enables independent identity verification of procured material. The original isolation paper reported comprehensive ¹H NMR and ¹³C NMR data used for structure elucidation . For the cevanine-type co-isolated compounds (verticine, verticinone, isoverticine, peimisine), distinct NMR signatures are expected due to differences in the ring skeleton and functional group arrangement, providing a clear analytical route for distinguishing ningpeisine from its co-metabolites. A glycosylated derivative, ningpeisinoside (CAS 139742-29-3), was subsequently isolated and characterized with a reported melting point of 284-286°C , offering an additional physical property reference point for the related glucoside.

Analytical Chemistry Quality Control Reference Standard Authentication

Botanical Source Specificity: Ningpeisine as a Chemotaxonomic Marker for Fritillaria ningguoensis

Ningpeisine was isolated as a new alkaloid (designated alkaloid V) specifically from Fritillaria ningguoensis S.C. Chen et S.F. Yin, a Fritillaria species endemic to the Ningguo county region of Anhui Province, China . The MeSH record confirms the source as 'from Fritillaria ningguoensis; structure given in first source' . In contrast, the co-isolated cevanine-type alkaloids verticine, verticinone, isoverticine, and peimisine are widely distributed across multiple Fritillaria species, including F. thunbergii, F. cirrhosa, F. ussuriensis, F. pallidiflora, and F. anhuiensis . This restricted botanical distribution makes ningpeisine a potential chemotaxonomic marker for F. ningguoensis authentication and suggests that procurement of genuine ningpeisine requires sourcing from this specific botanical origin, distinguishing it from the more broadly available cevanine-type alkaloids.

Chemotaxonomy Botanical Authentication Natural Product Sourcing

Ningpeisine Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Veratranine Scaffold Reference Standard for Analytical Method Development and Structural Biology

Ningpeisine provides a verified veratranine-type steroidal alkaloid scaffold for use as an analytical reference standard, supported by its authenticated ¹H NMR spectrum in the Wiley KnowItAll Spectral Library and the comprehensive spectroscopic characterization in the primary isolation literature . Unlike the broadly available cevanine-type alkaloids (verticine, verticinone, etc.), ningpeisine offers a structurally distinct ring system (veratraman-6-one) that can serve as a comparator scaffold in structure-activity relationship (SAR) investigations of steroidal alkaloid bioactivity . This application is limited to in vitro analytical and structural studies, as no in vivo pharmacological data exist to support therapeutic development applications.

Chemotaxonomic Authentication of Fritillaria ningguoensis Botanical Material

Because ningpeisine has been isolated exclusively from Fritillaria ningguoensis—a geographically restricted species endemic to Ningguo county, Anhui Province, China—it can serve as a species-specific chemical marker for botanical authentication of F. ningguoensis raw material . This distinguishes it from the more ubiquitous cevanine-type alkaloids (verticine, verticinone, isoverticine, peimisine), which occur across multiple Fritillaria species and therefore cannot provide species-level discrimination . Researchers and quality control laboratories performing botanical identification of Fritillaria samples can employ ningpeisine detection (via HPLC-MS or TLC against an authenticated reference standard) as confirmatory evidence of F. ningguoensis origin.

Physicochemical Reference for Chromatographic Method Optimization in Steroidal Alkaloid Separation

The predicted logP of 5.35-6.00 and polar surface area of 40.54 Ų for ningpeisine suggest it will exhibit substantially greater reversed-phase chromatographic retention than the less lipophilic cevanine-type congeners such as verticine (predicted logP ~3.47) . This predicted property differential can be exploited during HPLC or UPLC method development for the separation of complex Fritillaria alkaloid mixtures. However, users should note that these are computationally predicted values (ACD/Labs Percepta Platform), not experimentally measured constants, and retention behavior should be empirically validated for each specific chromatographic system .

Parent Compound for Glycoside Derivative Studies via Ningpeisinoside

Ningpeisine serves as the aglycone core for its naturally occurring 3-O-β-D-glucoside derivative, ningpeisinoside (CAS 139742-29-3, mp 284-286°C), whose structure was independently confirmed by spectroscopic and derivatization studies . This aglycone-glycoside pair provides a defined system for investigating the impact of 3-position glycosylation on steroidal alkaloid physicochemical properties and potential bioactivity. The melting point of ningpeisinoside (284-286°C) offers a measurable physical constant for identity verification, whereas no experimentally determined melting point for the aglycone ningpeisine has been published in the peer-reviewed literature .

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